molecular formula C11H11N3O B3353032 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- CAS No. 52240-11-6

3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl-

Cat. No.: B3353032
CAS No.: 52240-11-6
M. Wt: 201.22 g/mol
InChI Key: NWUOGOISBQCNKQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridazinone Chemistry

The journey into pyridazine (B1198779) chemistry began in the 19th century. sphinxsai.com The first pyridazine was synthesized by Emil Fischer during his research on the Fischer indole (B1671886) synthesis, through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org However, it was not until the mid-20th century that interest in these compounds surged, driven by the discovery of their significant biological activities. sphinxsai.com Early synthetic methods often involved the condensation of 1,4-dicarbonyl compounds, such as 4-ketoacids, with hydrazine (B178648) derivatives. wikipedia.org Over the decades, synthetic methodologies have evolved, becoming more sophisticated and allowing for the creation of a vast library of pyridazinone derivatives with tailored properties. eurekalert.org

Structural Significance of the Pyridazinone Core in Heterocyclic Chemistry

The pyridazinone ring is a privileged scaffold in medicinal chemistry. nih.gov Its structure, featuring two adjacent nitrogen atoms, allows for diverse functionalization at various positions around the ring. scholarsresearchlibrary.com This structural versatility enables chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with biological targets. researchgate.net The pyridazinone core is also capable of participating in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and binding to enzymes and receptors. acs.org

Overview of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- within the Pyridazinone Scaffold Research

Within the extensive family of pyridazinones, 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- has emerged as a compound of significant interest. It serves as a key intermediate in the synthesis of various biologically active molecules, particularly cardiotonic agents. researchgate.net The presence of an aminophenyl group at the 6-position and a methyl group at the 5-position provides a strategic framework for further chemical modifications. nih.gov Research on this compound and its derivatives has contributed to a deeper understanding of the structure-activity relationships (SAR) within this class of molecules. nih.gov

The synthesis of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- is typically achieved through the cyclization of a corresponding γ-keto acid, 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid, with hydrazine hydrate (B1144303).

Table 1: Chemical Properties of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl-

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight203.24 g/mol
CAS Number36725-28-7
AppearanceSolid
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Topological Polar Surface Area67.5 Ų

This table is generated based on data from reference guidechem.com.

Scope and Research Significance of Pyridazinone-Based Compounds in Advanced Chemical Studies

The research landscape for pyridazinone-based compounds is vast and continually expanding. eurekalert.org These compounds have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. nih.govbenthamdirect.com The adaptability of the pyridazinone scaffold allows for its use in the development of targeted therapies. For instance, pyridazinone derivatives have been designed as inhibitors for specific enzymes like cyclooxygenase-2 (COX-2) and various kinases, which are implicated in a range of diseases. nih.govnih.gov The ongoing investigation into novel pyridazinone derivatives holds significant promise for the discovery of new therapeutic agents with improved efficacy and safety profiles. benthamdirect.com

Table 2: Selected Research Findings on Pyridazinone Derivatives

Derivative ClassResearch FocusKey Finding
6-Aryl-5-oxygenated pyridazinonesPlatelet Aggregation InhibitionThe substituent at the 5-position significantly influences inhibitory activity. nih.gov
Diarylurea pyridazinonesAnticancer and AntimicrobialDevelopment of dual-function agents with promising activity against cancer cell lines and microbial strains. nih.gov
Piperazinyl-methyl-3(2H)pyridazinonesAnticancer ActivityCompounds with methoxy (B1213986) groups on the phenyl ring showed higher cytotoxic effects. ebyu.edu.tr
Triazolo-pyridazinonesAnticancer ActivityA synthesized derivative showed potent anticancer activity, comparable to doxorubicin, by inhibiting urokinase. benthamscience.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenyl)-4-methyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUOGOISBQCNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN=C1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200284
Record name 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52240-11-6
Record name 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052240116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 3 2h Pyridazinone, 6 4 Aminophenyl 5 Methyl

Classical and Contemporary Approaches to Pyridazinone Ring Formation

A prevalent and classical method for the synthesis of 3(2H)-pyridazinones involves the cyclocondensation reaction of a γ-keto acid with a hydrazine (B178648) derivative. nih.gov This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the stable six-membered pyridazinone ring. For the synthesis of the title compound, hydrazine hydrate (B1144303) is a commonly used reagent. nih.gov The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), under reflux conditions. The nucleophilic nitrogen of the hydrazine attacks the ketonic carbon of the γ-keto acid, and subsequent dehydration leads to the formation of the pyridazinone ring.

In cases where substitution on the pyridazinone nitrogen is desired, a substituted hydrazine can be employed. For instance, the reaction of the appropriate γ-keto acid with methylhydrazine in boiling ethanol has been reported to yield N-methylated pyridazinone derivatives. nih.gov

Table 1: Examples of Hydrazine Derivatives in Pyridazinone Synthesis

Hydrazine DerivativeResulting ProductReference
Hydrazine HydrateN-unsubstituted Pyridazinone nih.gov
MethylhydrazineN-methylated Pyridazinone nih.gov

The selection of the appropriate γ-keto acid is fundamental to obtaining the desired substitution pattern on the pyridazinone ring. For the synthesis of 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone, the key precursor is 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid. researchgate.net This precursor contains the necessary carbon skeleton and the pre-installed 4-aminophenyl and methyl groups, which will become the substituents at the 6- and 5-positions of the final pyridazinone ring, respectively.

The synthesis of this γ-keto acid precursor is often achieved through a Friedel-Crafts acylation reaction. mdpi.com This involves the reaction of a substituted aniline, where the amino group is appropriately protected, with methylsuccinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. mdpi.com The reaction introduces the acyl group ortho or para to the amino group, with the para-substituted product being the desired isomer for the synthesis of the title compound. Subsequent deprotection of the amino group yields the required 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid.

Methylation Strategies at the 5-Position of the Pyridazinone Ring

Similar to the 4-aminophenyl group, the methyl group at the 5-position of the pyridazinone ring is typically introduced through the use of a methylated precursor. The use of methylsuccinic anhydride in the Friedel-Crafts acylation reaction ensures the presence of a methyl group at the 3-position of the resulting 4-oxobutanoic acid. researchgate.net This methyl group is then carried through the cyclization reaction with hydrazine to become the 5-methyl substituent on the pyridazinone ring.

Direct methylation of a pre-formed pyridazinone at the C5 position is not a standard synthetic strategy. Such a transformation would likely require complex and multi-step procedures, potentially involving the introduction of a leaving group at the 5-position followed by a cross-coupling reaction. The precursor-based approach is significantly more straightforward and efficient.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone. Key parameters that can be adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.

For the cyclization of the γ-keto acid with hydrazine, ethanol is a commonly used solvent, and the reaction is often carried out at reflux temperature. nih.gov The reaction time can vary, and monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is advisable to determine the optimal duration. The molar ratio of hydrazine to the γ-keto acid can also be adjusted to ensure complete conversion of the starting material. An excess of hydrazine is sometimes used to drive the reaction to completion.

Purification of the final product is typically achieved through recrystallization from a suitable solvent, which helps to remove any unreacted starting materials or by-products. The choice of recrystallization solvent is critical for obtaining a high-purity product.

Table 2: Key Parameters for Optimization of Pyridazinone Synthesis

ParameterTypical ConditionsEffect on Reaction
SolventEthanol, Acetic AcidCan influence reaction rate and solubility of reactants and products.
TemperatureRefluxHigher temperatures generally increase the reaction rate.
Reaction TimeSeveral hoursNeeds to be optimized to ensure complete conversion without product degradation.
Reactant StoichiometryEquimolar or slight excess of hydrazineCan affect the reaction equilibrium and overall yield.

Green Chemistry Principles in Pyridazinone Synthesis

The application of green chemistry principles to the synthesis of pyridazinone derivatives has gained increasing attention in recent years, with the aim of developing more environmentally benign and sustainable synthetic methods. rsc.orgbeilstein-journals.org

One of the most significant advancements in this area is the use of microwave irradiation as an alternative energy source for promoting the reaction. rsc.orgnih.govresearchgate.netresearchgate.net Microwave-assisted synthesis can lead to a significant reduction in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Ultrasound-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of pyridazinone derivatives. nih.govresearchgate.netresearchgate.net Sonication can enhance the rate of reaction by creating localized high-pressure and high-temperature zones, leading to improved mass transfer and faster reaction kinetics.

The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, is another key aspect of green chemistry. rsc.org This approach reduces the use of solvents and purification steps, leading to a more efficient and less wasteful process. Furthermore, the use of greener solvents, such as water or ethanol, and the development of solvent-free reaction conditions are also being explored to minimize the environmental impact of pyridazinone synthesis. beilstein-journals.org

Derivatization Strategies and Structural Modifications of 3 2h Pyridazinone, 6 4 Aminophenyl 5 Methyl

Chemical Transformations at the Amino Group of the Phenyl Moiety

The primary amino group attached to the phenyl ring at the 6-position of the pyridazinone core is a prime site for chemical derivatization, enabling the introduction of diverse functionalities to explore structure-activity relationships.

Acylation Reactions to Form Amide Derivatives

The amino group of 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to yield the corresponding amide derivatives. This transformation is a common strategy to introduce a variety of substituents that can influence the compound's physicochemical properties and biological interactions.

A specific example of this reaction is the synthesis of 6-[p-(2-methylmercaptoacetylamino)phenyl]-4,5-dihydro-5-methyl-3(2H)-pyridazinone. In this preparation, 6-(p-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone is treated with 2-methylmercaptoacetyl chloride in acetone (B3395972) at room temperature. The reaction proceeds over several hours to afford the desired amide product. prepchem.com The general scheme for this acylation is presented below:

Acylation Reaction

Figure 1: General scheme for the acylation of 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone.

Another common acylation is the introduction of an acetyl group. The resulting compound, (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, is a known derivative, indicating the feasibility of using reagents like acetic anhydride (B1165640) or acetyl chloride for this modification. mybiosource.comprinceton.edu

The introduction of different acyl groups can significantly alter the electronic and steric properties of the molecule, which can be crucial for its interaction with biological targets. The table below summarizes representative acylation reactions.

Acylating AgentResulting Amide DerivativeReaction Conditions
2-Methylmercaptoacetyl chloride6-[p-(2-methylmercaptoacetylamino)phenyl]-4,5-dihydro-5-methyl-3(2H)-pyridazinoneAcetone, Room Temperature, 10 hours
Acetic anhydride / Acetyl chlorideN-[4-(5-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamideTypically in an inert solvent, often with a base

Schiff Base Formation and Subsequent Reductions

The primary amino group is also readily condensed with various aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically carried out by refluxing the pyridazinone derivative with the desired carbonyl compound in a suitable solvent, often with a catalytic amount of acid.

Research on the closely related compound, 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, has demonstrated the formation of a series of Schiff bases with various aromatic and heteroaromatic aldehydes. mdpi.com These reactions involve condensing the aminophenyl pyridazinone with aldehydes such as benzaldehyde, p-chlorobenzaldehyde, and pyridine-2-carboxaldehyde in boiling ethanol (B145695). mdpi.com This methodology is directly applicable to 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone.

Schiff Base Formation

Figure 2: General scheme for the formation of Schiff bases from 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone.

The resulting imine bond of the Schiff base can be subsequently reduced to form a more flexible and stable secondary amine. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). researchgate.net The reduction is typically performed in a protic solvent like methanol (B129727). researchgate.net This two-step process of Schiff base formation followed by reduction is a powerful method for introducing a wide range of substituted benzyl (B1604629) or alkyl groups at the amino position.

The table below provides examples of aldehydes that can be used for Schiff base formation and the corresponding secondary amines that would be obtained after reduction.

AldehydeIntermediate Schiff BaseFinal Secondary Amine Derivative
BenzaldehydeN-Benzylidene-4-(5-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)aniline4-(5-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-N-benzylaniline
4-ChlorobenzaldehydeN-(4-Chlorobenzylidene)-4-(5-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)anilineN-(4-Chlorobenzyl)-4-(5-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)aniline
Pyridine-2-carboxaldehyde4-(5-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-N-(pyridin-2-ylmethylene)aniline4-(5-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-N-(pyridin-2-ylmethyl)aniline

Substitution Reactions for Diverse Phenyl Moiety Functionalization

Further diversification of the phenyl ring can be achieved through electrophilic aromatic substitution reactions. The amino group is a strong activating group, directing incoming electrophiles to the ortho positions (positions 3' and 5' of the phenyl ring). Potential reactions include halogenation (e.g., with Br2 or Cl2) and nitration. However, the high reactivity of the amino group may necessitate the use of a protecting group, such as an acetyl group, to control the reaction and prevent oxidation. Following the substitution reaction, the protecting group can be removed to regenerate the free amino group. While specific examples for this exact molecule are not prevalent in the searched literature, this represents a standard synthetic strategy for substituted anilines.

Modifications and Functionalization of the Pyridazinone Heterocycle

The pyridazinone ring itself offers several positions for structural modification, allowing for the fine-tuning of the molecule's properties.

Introduction of Additional Substituents on the Pyridazinone Ring

The carbon atoms of the pyridazinone ring, particularly the C4 and C5 positions, can be functionalized. For instance, condensation reactions with aromatic aldehydes can introduce substituents at the C4 position. In a study involving a similar pyridazinone core, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was condensed with various aromatic aldehydes in the presence of sodium ethoxide to yield the corresponding 4-substituted benzylidene pyridazinones. raco.cat This reaction introduces a double bond at the 4-5 position.

C4-Substitution

Figure 3: Condensation of a 6-aryl-4,5-dihydropyridazinone with an aromatic aldehyde.

This approach allows for the appendage of various aryl groups to the pyridazinone ring, which can be further modified.

N-Substitution Reactions on the Pyridazinone Nitrogen Atoms

The nitrogen atom at the 2-position (N2) of the pyridazinone ring is a common site for substitution, typically through N-alkylation or N-acylation reactions. These reactions usually involve treating the pyridazinone with an appropriate alkyl halide or acyl chloride in the presence of a base.

For example, various 6-phenyl-3(2H)-pyridazinone derivatives have been N-alkylated with moieties like ethyl bromoacetate (B1195939) in the presence of potassium carbonate in acetone. nih.gov This introduces an ester functionality which can be further derivatized, for instance, by reaction with hydrazine (B178648) to form the corresponding acid hydrazide. nih.gov

N-Alkylation

Figure 4: General scheme for the N-alkylation of 6-aryl-3(2H)-pyridazinones.

N-acylation can also be achieved. For instance, reaction with benzene (B151609) or 4-toluenesulfonyl chloride in the presence of potassium carbonate in dry acetone can introduce sulfonyl groups at the N2 position. nih.gov These substitutions can significantly impact the molecule's conformation and electronic distribution.

The following table summarizes some N-substitution reactions reported for related 6-aryl-3(2H)-pyridazinone systems.

ReagentBase / ConditionsResulting N2-Substituent
Ethyl bromoacetateK2CO3 / Acetone-CH2COOEt
Methyl chloroacetateK2CO3 / Anhydrous ethyl methyl ketone-CH2COOCH3
Benzenesulfonyl chlorideK2CO3 / Dry acetone-SO2Ph
4-Toluenesulfonyl chlorideK2CO3 / Dry acetone-SO2C6H4CH3

Synthesis of Novel Fused Heterocyclic Systems Incorporating the Pyridazinone Core

The fusion of additional heterocyclic rings to the pyridazinone core is a prominent strategy to generate novel chemical entities. Annulation reactions can significantly alter the molecule's steric and electronic properties, leading to new biological activities.

A versatile approach for synthesizing fused selenadiazole and thiadiazole derivatives involves leveraging the reactivity of the pyridazinone carbonyl group. nih.govmdpi.com A common synthetic route begins with the conversion of the parent pyridazinone into a semicarbazone intermediate. This is typically achieved by reacting the pyridazinone with semicarbazide (B1199961) hydrochloride in the presence of a base like sodium acetate. mdpi.com

Once the semicarbazone is formed, it serves as a precursor for cyclization:

Selenadiazole Fusion: Oxidative cyclization of the semicarbazone intermediate using selenium dioxide in a suitable solvent such as glacial acetic acid yields the corresponding selenadiazolo[4,5-d]pyridazine derivative. nih.gov

Thiadiazole Fusion: The Hurd-Mori reaction is employed for the synthesis of the fused thiadiazole system. This involves treating the semicarbazone with excess thionyl chloride at low temperatures (e.g., 0 °C) in a solvent like dichloromethane (B109758) to produce the thiadiazolo[4,5-d]pyridazine derivative. nih.gov

These reactions provide an efficient pathway to incorporate selenium and sulfur-containing heterocycles onto the pyridazinone framework. mdpi.com

The synthesis of diazaphosphole-fused pyridazinones introduces a phosphorus atom into the heterocyclic system, creating unique molecular structures. mdpi.com The synthetic pathway typically starts by converting the ketone group of the pyridazinone into a phenylhydrazone derivative. This is accomplished by reacting the pyridazinone with phenylhydrazine (B124118) in a solvent like boiling methanol. mdpi.com

The subsequent and final step is a cyclocondensation reaction. The formed phenylhydrazone derivative is treated with phosphorus trichloride (B1173362) in the presence of a base, such as triethylamine, to yield the corresponding diazaphospholo[4,5-d]pyridazine derivative. mdpi.com This method provides a direct route to annulated phosphorus-containing heterocycles. nih.gov

Beyond direct fusion, the pyridazinone core can be elaborated into more complex spiro and fused systems. A key strategy involves converting the pyridazinone into a more reactive pyridazine-thione intermediate. mdpi.com This thionation is commonly achieved by reacting the pyridazinone with a sulfurating agent like phosphorus pentasulfide in a high-boiling solvent such as toluene. mdpi.com

The resulting pyridazine-thione is a versatile synthon for constructing further fused rings:

Fused Triazole Systems: The thione derivative can be refluxed with acid hydrazides, such as benzoic acid hydrazide, in a solvent like n-butanol. This reaction leads to the formation of fused nih.govmdpi.comacs.orgtriazolo[4,3-b]pyridazine systems. mdpi.com

Fused Tetrazole Systems: The thione can be converted to a hydrazono intermediate by reacting with hydrazine. Subsequent diazotization of the hydrazono group can lead to the formation of fused tetrazolo[1,5-b]pyridazine (B14759603) derivatives. mdpi.com

These multi-step syntheses open avenues to a wide array of complex heterocyclic structures built upon the initial pyridazinone scaffold. mdpi.com

Stereoselective Synthesis and Chiral Resolution of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- Enantiomers

The 5-methyl group on the pyridazinone ring creates a chiral center, meaning the compound exists as a pair of enantiomers. nih.gov The biological activity of such chiral molecules often resides in only one of the enantiomers, making their separation or stereoselective synthesis critically important. The (R)-enantiomer, specifically (R)-(-)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a known key intermediate for synthesizing certain pharmaceutical agents. nih.govresearchgate.net

While the resolution of racemic 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone is well-documented, direct enantioselective synthetic routes are less common in the literature. For related chiral pyridazinone structures, synthetic strategies have been explored, such as the SN2 alkylation of a pyridazinone ring with a chiral amide. nih.gov However, such methods can be hampered by challenges, including significant racemization during the reaction, which complicates the isolation of a pure enantiomer. nih.gov Consequently, the predominant focus in obtaining enantiomerically pure 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone has been on the separation of racemic mixtures.

Efficient preparative separation of the enantiomers of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone has been successfully achieved using both Polar Organic Solvent Chromatography (POSC) and Supercritical Fluid Chromatography (SFC). nih.gov These methods utilize polysaccharide-based chiral stationary phases (CSPs) to achieve high resolution and selectivity. nih.gov

Polar Organic Solvent Chromatography (POSC): In POSC, a Chiralcel OJ column has demonstrated excellent performance. Using methanol as the mobile phase in an isocratic mode, this technique provides high separation and resolution factors, making it suitable for preparative scale isolation of the (R)-enantiomer. nih.gov

Supercritical Fluid Chromatography (SFC): SFC offers advantages such as faster run times and reduced solvent consumption. nih.govresearchgate.net For this separation, a Chiralpak AS column has shown remarkable results using a mobile phase of carbon dioxide and methanol. Interestingly, the enantiomer elution order on the Chiralpak AS column in SFC is opposite to that observed on the Chiralcel OJ column in POSC. nih.gov

The table below summarizes the optimal chromatographic conditions and performance for the separation of the enantiomers. nih.gov

Technique Chiral Stationary Phase (CSP) Mobile Phase Separation Factor (α) Resolution (Rs) Elution Order
POSC Chiralcel OJMethanol1.715.47(S)-enantiomer then (R)-enantiomer
SFC Chiralpak ASCO2 / Methanol1.816.51(R)-enantiomer then (S)-enantiomer

These robust chromatographic methods provide fast and economical means for obtaining the enantiomerically pure (R)-(-)-6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone required for pharmaceutical applications. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H-NMR) Chemical Shift Analysis

Proton NMR spectroscopy of 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one allows for the identification and assignment of the various hydrogen atoms within the molecule. While a complete, peer-reviewed spectral analysis is not widely available, reported data provides key chemical shifts.

¹H-NMR Chemical Shift Data

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity
Aromatic Protons 7.56 d
Aromatic Protons 6.68 d
CH (pyridazinone ring) 3.28-3.40 m
CH₂ (pyridazinone ring) 2.66 dd
CH₂ (pyridazinone ring) 2.33 d

The data presented is based on a 300 MHz spectrum in CD₃OD.

The signals at 7.56 and 6.68 ppm are characteristic of protons on a para-substituted benzene (B151609) ring. The complex multiplet between 3.28 and 3.40 ppm likely corresponds to the methine proton on the pyridazinone ring, adjacent to the methyl group. The signals at 2.66 and 2.33 ppm are attributable to the diastereotopic methylene (B1212753) protons of the pyridazinone ring. The doublet at 1.13 ppm is consistent with the methyl group coupled to the adjacent methine proton.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Determination

Detailed experimental ¹³C-NMR data for 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is not extensively reported in the surveyed scientific literature. However, based on the known structure, one would expect to observe distinct signals for the carbonyl carbon, the aromatic carbons of the aminophenyl group, and the aliphatic carbons of the methyl and dihydropyridazinone ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Comprehensive two-dimensional (2D) NMR studies, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), for 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one have not been detailed in the available literature. Such studies would be invaluable for definitively assigning proton and carbon signals and confirming the connectivity of the molecular framework.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (amine and amide) 3400-3200 Stretching
C-H (aromatic) 3100-3000 Stretching
C-H (aliphatic) 3000-2850 Stretching
C=O (amide) 1680-1630 Stretching
C=C (aromatic) 1600-1450 Stretching

These predicted values are based on standard IR correlation tables and provide a general guide to the expected vibrational modes for this molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry confirms the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a molecular ion peak [M+H]⁺ at m/z = 204 has been reported, which corresponds to the expected molecular weight of 203.24 g/mol .

A detailed analysis of the fragmentation pathway has not been extensively described in the literature. However, plausible fragmentation would likely involve the cleavage of the pyridazinone ring and loss of small neutral molecules.

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

Single-crystal X-ray diffraction has provided an unambiguous determination of the solid-state structure of (R)-(–)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. researchgate.net The compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁. researchgate.net The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds. researchgate.net

Crystallographic Data

Parameter Value
Chemical Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 9.765 (2)
b (Å) 11.552 (2)
c (Å) 18.796 (4)
V (ų) 2120.3 (7)
Z 8
T (K) 293

Data from Zhang et al., Acta Cryst. (2006). E62, o2999–o3000. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 3 2h Pyridazinone, 6 4 Aminophenyl 5 Methyl and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. Through DFT calculations, researchers can elucidate the distribution of electrons and predict the reactivity of a compound. These theoretical studies are foundational for understanding the chemical behavior of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- and its derivatives.

While direct computational studies on 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- are not extensively available in the reviewed literature, a study on a structurally related compound, 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, provides valuable analogous data. nih.govsemanticscholar.org These calculations were performed using the B3LYP functional with a 6-311G(d,p) basis set, offering a reliable theoretical framework for analysis. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity.

For the analogous compound, 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, the following FMO energies have been calculated: semanticscholar.org

Molecular Orbital Energy (eV)
HOMO -8.452
LUMO -2.543
Energy Gap (ΔE) 5.909

These values suggest that the molecule has a significant energy gap, indicating good kinetic stability. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is an effective method for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded, where red indicates areas of high electron density (nucleophilic) and blue represents regions of low electron density (electrophilic).

In the analysis of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, the MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms of the pyridazinone ring, indicating these as sites for electrophilic attack. nih.govsemanticscholar.org Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those of the amino group, marking them as potential sites for nucleophilic interaction.

Quantum Chemical Descriptors for Predicting Chemical Reactivity and Stability

Quantum chemical descriptors are quantitative values derived from the electronic structure of a molecule that help in predicting its reactivity and stability. These global descriptors provide a comprehensive overview of the molecule's chemical behavior.

Electronegativity (χ) and Chemical Hardness (η) Calculations

Electronegativity (χ) measures the power of a molecule to attract electrons, while chemical hardness (η) quantifies its resistance to deformation or change in its electron distribution. These parameters can be calculated from the HOMO and LUMO energies using the following formulas:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Based on the data for the analogous compound, the calculated values are: semanticscholar.org

Descriptor Value (eV)
Electronegativity (χ) 5.4975
Chemical Hardness (η) 2.9545

Global Softness (σ) and Electrophilicity Index (ω) Determination

Global softness (σ) is the reciprocal of chemical hardness and indicates the molecule's polarizability. The electrophilicity index (ω) is a measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

Global Softness (σ) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

The calculated values for these descriptors for the related pyridazinone are: semanticscholar.org

Descriptor Value
Global Softness (σ) 0.338 eV⁻¹
Electrophilicity Index (ω) 5.114 eV

A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Molecular Docking Simulations for Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding affinity and interaction of a small molecule ligand with the active site of a target protein.

While specific docking studies for 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- are not detailed in the available literature, research on various other pyridazinone derivatives highlights their potential to interact with several important biological targets. Pyridazinone-based compounds have been investigated as inhibitors of enzymes such as phosphodiesterases (PDEs), particularly PDE4, which are involved in inflammatory processes. nih.govnih.gov Docking studies of some pyridazinone derivatives have shown that the pyridazinone scaffold can fit into the active site of these enzymes, forming key hydrogen bonds and hydrophobic interactions. nih.gov

Furthermore, in silico studies on other pyridazinone analogs have explored their potential as anticonvulsant agents by targeting GABA transmission, and as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. imedpub.comnih.gov These studies collectively suggest that the 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone scaffold is a promising candidate for interacting with various enzymatic targets, warranting further specific molecular docking and dynamics simulations to elucidate its precise binding modes and potential therapeutic applications.

Identification of Putative Binding Sites and Interaction Modes

Molecular docking simulations are a primary computational method used to predict the preferred binding orientation of a ligand to its macromolecular target. This technique allows for the identification of putative binding sites and the elucidation of key intermolecular interactions that stabilize the ligand-receptor complex.

For pyridazinone derivatives, docking studies have been instrumental in understanding their mechanism of action against various biological targets. For instance, in studies of pyrazolo[3,4-d]pyridazinone derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), covalent docking simulations were employed to explore the binding mechanism. tandfonline.com These simulations revealed crucial interactions within the ATP-binding pocket of the receptor, guiding the design of more effective covalent inhibitors.

In another example, the binding mode of a functionalized pyridazinone inhibitor with the Trypanosoma cruzi 20S proteasome was investigated. acs.org Docking studies, corroborated by cryo-electron microscopy, showed the compound binding at the β4/β5 subunit interface. acs.org The key interactions identified included hydrogen bonds between the central amide of the inhibitor and the backbone NH of β5Gly228 and the side-chain hydroxyl of β5Tyr212. acs.org Furthermore, the pyridazinone carbonyl formed a hydrogen bond with the side chain of β5Tyr235, inducing conformational changes in the protein to accommodate the ligand. acs.org

Molecular modeling studies on pyridazin-3-one derivatives designed as vasorelaxing agents also utilized docking to predict binding affinities toward hypothesized biological receptors. nih.gov These computational approaches are crucial for visualizing and analyzing the interactions at an atomic level, providing a structural basis for the observed biological activity.

Table 1: Examples of Identified Binding Interactions for Pyridazinone Derivatives from Molecular Modeling Studies
Derivative ClassBiological TargetKey Interacting ResiduesTypes of InteractionsReference
Pyrazolo[3,4-d]pyridazinonesFGFR1Not specifiedCovalent interactions tandfonline.com
Functionalized PyridazinonesT. cruzi 20S Proteasomeβ5Gly228, β5Tyr212, β5Tyr235Hydrogen bonds acs.org
Pyridazin-3-one DerivativesHypothesized Vasodilation Receptor (IP3)Not specifiedPredicted binding affinities nih.gov

Scoring Functions and Binding Affinity Predictions

Following molecular docking, scoring functions are employed to estimate the binding affinity between the ligand and its target. arxiv.orgresearchgate.net These functions are mathematical models that approximate the free energy of binding, allowing for the ranking of different compounds and the prediction of their potency. brylinski.orgfrontiersin.org Scoring functions can be classified into several types, including force-field-based, empirical, and knowledge-based functions. brylinski.org

In recent years, machine learning and deep learning-based scoring functions have gained prominence due to their potential for higher accuracy. arxiv.orgfrontiersin.org These advanced methods are trained on large datasets of protein-ligand complexes with experimentally determined binding affinities to learn complex relationships between structural features and binding strength. arxiv.org

For pyridazinone derivatives, computational studies often use a combination of docking and advanced energy calculation methods to predict binding affinity. One such method is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. tandfonline.com These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of the binding free energy compared to standard docking scoring functions. tandfonline.com For pyrazolo-pyridazinone derivatives targeting FGFR1, the binding free energies estimated by MM/PBSA were in good agreement with the experimental ranking of their binding affinities. tandfonline.com This correlation underscores the predictive power of these computational techniques in the lead optimization process.

Table 2: Computational Methods for Binding Affinity Prediction
MethodDescriptionApplication ExampleReference
Docking Scoring FunctionsFast computational methods used to estimate the binding affinity based on various energy terms (e.g., van der Waals, electrostatic).Initial ranking of docked poses for various pyridazinone derivatives. researchgate.netbrylinski.org
MM-PBSA/MM-GBSAEnd-point free energy calculation method that combines molecular mechanics energies with solvation free energies.Predicted binding free energies for pyrazolo-pyridazinone inhibitors of FGFR1, showing good correlation with experimental data. tandfonline.com
Machine Learning-Based Scoring FunctionsAlgorithms (e.g., neural networks) trained on large datasets to predict binding affinity from structural features of the complex.General application in drug discovery for improving prediction accuracy over classical scoring functions. arxiv.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models serve as powerful predictive tools in drug design. kfupm.edu.saresearchgate.net

Development of Predictive Models for Biological Activities

Various QSAR models have been developed for pyridazinone derivatives to predict a range of biological activities, from anticancer to antihypertensive effects. tandfonline.comnih.gov These models are built using a "training set" of compounds with known activities and are then validated using an external "test set" to assess their predictive capability.

One prominent approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods correlate the biological activity of compounds with the 3D steric and electrostatic fields they produce. tandfonline.com For a series of pyrazolo[3,4-d]pyridazinone derivatives targeting FGFR1, both CoMFA and CoMSIA models were developed that could reliably predict the bioactivities of the inhibitors, as indicated by high squared correlation coefficient (r²) and cross-validated squared correlation coefficient (q²) values. tandfonline.com

Other studies have utilized multiple linear regression (MLR) and artificial neural network (ANN) models. kfupm.edu.saresearchgate.net For a set of pyridazine (B1198779) derivatives studied as corrosion inhibitors, QSAR models were developed using molecular descriptors calculated via Density Functional Theory (DFT). The ANN model demonstrated superior predictive performance compared to the MLR model, highlighting the ability of non-linear models to capture complex structure-activity relationships. kfupm.edu.saresearchgate.net Similarly, QSAR and pharmacophore analyses have been applied to pyridazinone derivatives as acetylcholinesterase inhibitors to create predictive models. researchgate.net

Table 3: Examples of Predictive QSAR Models for Pyridazinone Derivatives
QSAR MethodBiological ActivityStatistical ParametersKey FindingReference
CoMFA/CoMSIA (3D-QSAR)FGFR1 InhibitionHigh q² and r² valuesModels could reliably predict bioactivities of new inhibitors. tandfonline.com
3D QSAR PharmacophoreVasorelaxant ActivityNot specifiedUsed to evaluate potential activity and binding affinities. nih.gov
MLR/ANNAnticorrosion EfficiencyANN model yielded better results than MLR.Adsorption is dependent on five key molecular descriptors. kfupm.edu.saresearchgate.net
Pharmacophore/QSARAcetylcholinesterase Inhibitionr value of 1A predictive QSAR equation was successfully formed. researchgate.net

Identification of Key Structural Features Influencing Activity

A significant advantage of QSAR studies is their ability to identify the key structural features and physicochemical properties that govern the biological activity of a compound series. This information is invaluable for rational drug design, as it provides clear guidance on which parts of the molecule to modify to enhance potency or other desired properties.

In 3D-QSAR studies, this information is visualized through contour maps. For the pyrazolo-pyridazinone FGFR1 inhibitors, CoMFA and CoMSIA contour maps revealed specific regions around the aligned molecules where steric bulk or particular electrostatic properties (positive or negative) would be favorable or unfavorable for activity. tandfonline.com By comparing these maps with the docked conformation of the ligands, researchers can gain a detailed understanding of the structural requirements for potent inhibition. tandfonline.com

Structure-activity relationship (SAR) analyses, often conducted in parallel with QSAR, provide further insights. For a series of pyridazinones with anti-inflammatory activity, it was found that substitution at position 5 of the pyridazinone ring with a para-phenyl-substituted group led to active compounds. mdpi.com Additionally, increasing the bulkiness of the substituent at position 4, from a methyl to an n-butyl group, resulted in improved activity. mdpi.com These findings highlight how specific modifications to the core pyridazinone scaffold can systematically modulate biological effects. The pyridazinone structure itself is considered a potential scaffold for developing novel drugs for various conditions due to the ease of functionalization at different positions on the ring. mdpi.comresearchgate.net

Table 4: Key Structural Features of Pyridazinones Influencing Biological Activity
Structural PositionModificationEffect on ActivityTarget/ActivityReference
Position 4Increasing alkyl chain length (methyl to n-butyl)Improved activityAnti-inflammatory mdpi.com
Position 5Substitution with a para-phenyl-substituted groupLed to active compoundsAnti-inflammatory mdpi.com
GeneralBulky/electropositive groups in specific regions (from CoMFA/CoMSIA maps)Favorable for activityFGFR1 Inhibition tandfonline.com
GeneralHydrophobic interactions from aryl substituentsImportant for platelet aggregation inhibitionCardioactive researchgate.net

Mechanistic Investigations of Biological Activities in in Vitro and Preclinical Models

Phosphodiesterase (PDE) Enzyme Inhibition Studies (e.g., PDE III)

Pyridazinone derivatives are widely recognized for their inhibitory effects on cyclic nucleotide phosphodiesterases (PDEs), a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The primary mechanism of action for many cardioactive pyridazinones is the selective inhibition of the PDE III isozyme, which is prevalent in cardiac and vascular smooth muscle, as well as in platelets.

In vitro enzyme assays are crucial for determining the potency and selectivity of compounds against various PDE isozymes. For pyridazinone derivatives, these assays typically measure the reduction in the rate of cAMP or cGMP hydrolysis by a specific, isolated PDE enzyme in the presence of the inhibitor. The potency is commonly expressed as the half-maximal inhibitory concentration (IC50).

While specific IC50 data for 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone is not extensively detailed in the available literature, studies on closely related analogues provide significant insight into the class's activity. For instance, CI-930, a derivative where the 4-amino group is replaced by an imidazole (B134444) ring (4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-5-methyl-3(2H)-pyridazinone), is a potent and selective inhibitor of cardiac PDE III. nih.gov Similarly, MCI-154 (6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride) selectively inhibits canine cardiac phosphodiesterase III with an IC50 value of 2.5 ± 0.6 μmol/L. nih.gov These studies underscore that the pyridazinone scaffold is a strong foundation for potent PDE III inhibition. The combination of PDE III and PDE4 inhibitors, such as CI-930 and rolipram, has been shown to be more effective in combination than when used individually in attenuating human coronary artery smooth muscle cell proliferation. nih.gov

Table 1: PDE III Inhibition for Structurally Related Pyridazinone Derivatives

CompoundStructural Modification from Parent CompoundTarget EnzymeReported IC50Reference
MCI-1544-aminophenyl group replaced with 4-(4'-pyridyl)aminophenyl; 5-methyl group absentCanine Cardiac PDE III2.5 ± 0.6 μmol/L nih.gov
CI-9304-aminophenyl group replaced with 4-(1H-imidazol-1-yl)phenylCardiac PDE IIIPotent, selective inhibition (specific IC50 not provided in source) nih.govnih.gov

Structure-activity relationship (SAR) studies on pyridazinone-based PDE inhibitors have elucidated key structural features necessary for potent and selective activity. nih.govresearchgate.net

Pyridazinone Lactam Functionality : The pyridazinone lactam functionality is considered a critical determinant for PDE3-inhibitory activity. nih.govresearchgate.netdrugbank.com The nitrogen atom within this lactam ring is preferably left unsubstituted for optimal PDE3 inhibition. nih.govresearchgate.net

The 5-Methyl Group : The introduction of a methyl substituent at the 5-position of the pyridazinone ring, as seen in the subject compound and in the potent agent CI-930, significantly enhances potency compared to analogues without this feature. nih.govresearchgate.net

The 6-(4-Aminophenyl) Moiety : The substituent at the 6-position of the pyridazinone ring plays a crucial role in determining both potency and selectivity. The 4-aminophenyl group provides a vector for modification. Replacing the amino group or the entire phenyl ring with other heterocyclic systems (like imidazole in CI-930) has led to highly potent compounds. nih.gov SAR studies on pyrazolopyridine-pyridazinones revealed that modifications at the N(2) center of the pyridazinone ring and on the pyrazolopyridine moiety can shift activity towards PDE4 inhibition. nih.govresearchgate.net

Anti-Platelet Aggregation Mechanisms (In Vitro and Ex Vivo Models)

The inhibition of PDE III in platelets leads to increased intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several proteins that inhibit key steps in platelet activation, such as calcium mobilization, degranulation, and conformational changes of the glycoprotein (B1211001) IIb/IIIa receptor. This cascade of events results in a potent anti-platelet aggregation effect.

Adenosine diphosphate (B83284) (ADP) is a key agonist in platelet activation and aggregation. Pyridazinone derivatives have demonstrated efficacy in inhibiting platelet aggregation induced by various agonists, including ADP. A related compound, 6-[p-(4-phenylacetylpiperazin-l-yl)-phenyl]-4,5-dihydro-3(2H)-pyridazinone (CCI 17810), was shown to be a potent inhibitor of the primary response to ADP in human platelets in vitro. nih.gov Studies on series of 6-(4-substitutedacylamidophenyl)-4,5-dihydro-3(2H)-pyridazinones, which are direct derivatives of the core compound, also confirmed significant platelet aggregation inhibitory activity. researchgate.net This suggests that 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone likely acts as an inhibitor of ADP-induced aggregation, a hallmark of PDE III inhibitors.

The structural features that govern PDE III inhibition also correlate strongly with anti-platelet activity. SAR studies have provided valuable insights into optimizing the pyridazinone scaffold for this effect.

Substituents on the Aryl Group : Research on 6-aryl-4,5-dihydropyridazinones indicated that the size of the substituent on the aryl group at the 6-position is an important factor in determining anti-platelet activity. researchgate.net The mechanism is thought to involve hydrophobic interactions. researchgate.net

Modification of the 4-Amino Group : The 4-amino group on the phenyl ring is a prime site for modification. Converting this amine to various acylamides has yielded compounds with potent anti-platelet aggregation properties. researchgate.net

Enantioselectivity : For chiral pyridazinones, the biological activity can be enantiomer-specific. The enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone, for example, act as anti-platelet aggregation agents. sarpublication.com

Table 2: Structure-Activity Relationship (SAR) for Anti-Platelet Effects of Pyridazinone Derivatives

Structural FeatureObservationInferred ImportanceReference
Substituent at 6-Aryl PositionThe size of the substituent on the aryl group influences activity.Modulates hydrophobic interactions critical for binding and inhibition. researchgate.net
Modification of 4-Amino GroupConversion to various 4-substitutedacylamidophenyl derivatives results in potent activity.Allows for fine-tuning of physicochemical properties and target engagement. researchgate.net
Core Pyridazinone StructureThe 4,5-dihydro-3(2H)-pyridazinone core is common among active compounds.Essential pharmacophore for anti-platelet activity, likely via PDE III inhibition. researchgate.netnih.gov

In Vitro Myocardial Contractility Studies on Isolated Cardiac Tissues

The positive inotropic (contractility-enhancing) effect of 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone and its analogues is a direct consequence of PDE III inhibition in cardiac myocytes. By preventing the breakdown of cAMP, these compounds lead to elevated intracellular cAMP levels. This activates PKA, which phosphorylates key proteins involved in calcium handling, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum. The net result is a greater availability of calcium for release during subsequent contractions, leading to increased myocardial contractility.

Studies on isolated cardiac tissues have confirmed this mechanism for related compounds. For example, CI-930 was shown to produce dose-related increases in myocardial contractility. nih.gov This positive inotropic action was determined not to be mediated by the stimulation of beta-adrenergic receptors, pointing towards selective PDE III inhibition as the principal mechanism. nih.gov Similarly, MCI-154 produced a dose-dependent increase in left ventricular dP/dt (a measure of contractility) in anesthetized rats. nih.gov In vitro experiments with MCI-154 on skinned porcine trabeculae (cardiac muscle fibers with membranes removed) showed only a small increase in the Ca2+-sensitivity of the contractile proteins, further suggesting that the primary mechanism of its inotropic effect is PDE III inhibition rather than direct calcium sensitization. nih.gov

Assessment of Positive Inotropic Effects in Isolated Preparations

The 6-aryl-3(2H)-pyridazinone scaffold is a well-established structural motif in compounds known for their positive inotropic (cardiotonic) effects, which increase the force of myocardial contraction. These effects are frequently evaluated in vitro using isolated heart preparations, such as perfused hearts from rabbits or toads, which allow for the direct measurement of contractility changes independent of systemic physiological effects. nih.govresearchgate.net

Investigations into compounds like pimobendan, a pyridazinone derivative, have shown that the positive inotropic effect can be achieved by enhancing the sensitivity of cardiac troponin to calcium, which improves the efficiency of muscle contraction without a significant increase in myocardial oxygen consumption. sarpublication.com Other pyridazinone derivatives exert their effects through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, within cardiac muscle cells. researchgate.net This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn promotes calcium influx and enhances contractile force. A variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been synthesized and tested on isolated perfused toad hearts, with some compounds showing promising cardiotonic activity when compared to the known agent levosimendan. nih.gov

Modulation of Contractility by Pyridazinone Derivatives

The modulation of cardiac contractility by pyridazinone derivatives is a subject of extensive research, with numerous compounds developed as potential treatments for heart failure. researchgate.netnih.govnih.govminervamedica.it The 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, a close structural analog to the subject compound, is a vital component of many cardioactive agents, including imazodan, pimobendan, and levosimendan. researchgate.net These agents are often referred to as "calcium sensitizers" or "PDE inhibitors," reflecting their primary mechanisms of action.

Studies demonstrate that structural modifications to the pyridazinone core can significantly alter the potency and mechanism of contractility modulation. For example, research on a series of 4,5-dihydro-3(2H)pyridazinones revealed that many derivatives exhibited a higher effective positive inotropic response than the conventional cardiac glycoside, digoxin, in isolated rabbit heart preparations. researchgate.net This highlights the therapeutic potential of this chemical class in improving cardiac function.

Derivative Class/CompoundModel SystemObserved EffectPotential Mechanism of Action
Pimobendan Skinned cardiac muscle fibersPositive inotropic effect. sarpublication.comIncreased calcium sensitivity of troponin. sarpublication.com
6-Phenyl-4,5-dihydro-3(2H)-pyridazinones Isolated perfused toad heartCardiotonic activity. nih.govNot specified, compared to levosimendan. nih.gov
CI-930 (Imazodan analog) Isolated cardiac tissuePotent positive inotropic effect. researchgate.netInhibition of cardiac PDE3. researchgate.net
Various 4,5-dihydro-3(2H)pyridazinones Isolated rabbit heartHigher positive inotropic response than digoxin. researchgate.netNot specified, assessed for overall effect. researchgate.net

Investigations of Other Receptor and Enzyme Interactions (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Beyond cardiovascular applications, the pyridazinone nucleus has been incorporated into molecules designed to interact with enzymes central to the nervous system, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govdergipark.org.tr Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov

In Vitro Enzyme Inhibition Assays

In vitro studies using the Ellman's method have demonstrated that various pyridazinone derivatives can inhibit both AChE and BChE. nih.govnih.gov Research has shown that some series of these compounds exhibit moderate inhibition against both enzymes, often with greater potency against BChE. nih.govdergipark.org.tr For instance, one study identified a dual inhibitor from a series of novel pyridazinone derivatives that showed 25.02% inhibition against AChE and 51.70% inhibition against BChE at a concentration of 100 µg/ml. nih.gov

Other research has focused on developing highly potent and selective inhibitors. A study on [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate (B1207046) derivatives identified a compound that was the most potent BChE inhibitor in its series, with a half-maximal inhibitory concentration (IC50) of 12.8 µM, while showing no inhibition of AChE at 100 µM. nih.gov This highlights the potential for designing derivatives with high selectivity for BChE. Conversely, other series have yielded compounds with selective activity against AChE. nih.gov

Derivative SeriesTarget EnzymePotency (IC50 / % Inhibition)Reference
6-Substituted Phenyl-3(2H)-pyridazinone-2-yl AcetohydrazidesAcetylcholinesterase (AChE)25.02% inhibition @ 100 µg/ml nih.gov
Butyrylcholinesterase (BChE)51.70% inhibition @ 100 µg/ml nih.gov
[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl CarbamatesButyrylcholinesterase (eqBChE)IC50 = 12.8 µM nih.gov
Acetylcholinesterase (EeAChE)No inhibition @ 100 µM nih.gov
3-(3'-fluorophenyl)pyrido[2,3-b]pyrazineAcetylcholinesterase (AChE)IC50 = 0.899 ± 0.10 µM nih.gov
3-(3'-methylphenyl)pyrido[2,3-b]pyrazineButyrylcholinesterase (BChE)IC50 = 0.583 ± 0.052 µM nih.gov

Understanding the Molecular Basis of Inhibition

Molecular docking and kinetic studies have been employed to elucidate the molecular basis of cholinesterase inhibition by pyridazinone derivatives. nih.govsemanticscholar.orgsciencepublishinggroup.com These studies suggest that the compounds can bind within the active site gorge of the enzymes.

For BChE, kinetic analyses have identified both competitive and mixed-type inhibitors among pyridazinone derivatives. nih.gov Mixed-type inhibitors are capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of human BChE. Docking simulations support this, showing that these compounds can form stable hydrogen bonds and π-π stacking interactions within the active site. nih.gov The ability of these molecules to adopt favorable conformations within the enzyme's active gorge is believed to explain their inhibitory activity. nih.gov

Similarly, for AChE, molecular docking has revealed that pyridazinone-triazole derivatives can interact strongly with key amino acid residues, such as Trp286 and Tyr341, within the enzyme's crystal structure. semanticscholar.org These interactions provide a structural basis for the observed inhibitory effects and guide further structural modifications to enhance potency. semanticscholar.orgnih.gov

Antimicrobial Activity Studies (In Vitro)

The pyridazinone scaffold is also recognized for its presence in compounds with antimicrobial properties. connectjournals.com Numerous studies have synthesized and evaluated novel pyridazinone derivatives for their in vitro activity against a wide range of pathogenic bacteria.

Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative)

In vitro antimicrobial screenings of pyridazinone derivatives have consistently demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.commersin.edu.tr The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. mersin.edu.tr

Studies on a series of novel pyridazinone derivatives showed significant activity, with one compound exhibiting an MIC of 4.52 µM against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another compound in the same series was most potent against Gram-negative bacteria, with MICs of 3.74 µM and 7.48 µM against Acinetobacter baumannii and Pseudomonas aeruginosa, respectively. mdpi.com

Derivatives of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, a compound structurally very similar to the subject of this article, have also been evaluated. Schiff bases derived from this molecule showed good activity against the Gram-positive bacteria S. aureus and Bacillus subtilis, as well as the Gram-negative bacteria Salmonella typhi and Escherichia coli. nih.gov

Derivative Series / CompoundBacterial StrainGram TypeMinimum Inhibitory Concentration (MIC)Reference
Pyridazinone Derivative 3 Staphylococcus aureus (MRSA)Gram-Positive4.52 µM mdpi.comresearchgate.net
Pyridazinone Derivative 7 Escherichia coliGram-Negative7.8 µM mdpi.com
Staphylococcus aureus (MRSA)Gram-Positive7.8 µM mdpi.com
Pyridazinone Derivative 13 Acinetobacter baumanniiGram-Negative3.74 µM mdpi.com
Pseudomonas aeruginosaGram-Negative7.48 µM mdpi.com
Pyridazinone Derivative 10h Staphylococcus aureusGram-Positive16 µg/mL nih.govnih.gov
6-Substituted-3(2H)-pyridazinone 3 Enterobacter hormaecheiGram-Negative31.25 µg/mL mersin.edu.tr
6-Substituted-3(2H)-pyridazinone 5, 11 Acinetobacter baumanniiGram-Negative31.25 µg/mL mersin.edu.tr

Assessment against Fungal Strains

Currently, there is a notable lack of specific research data detailing the in vitro assessment of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- against various fungal strains. Studies on closely related pyridazinone structures have indicated that the core pyridazinone scaffold can be a pharmacophore for antifungal activity. For instance, derivatives of the related compound 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone have been synthesized and evaluated for their antimicrobial properties. nih.govmdpi.com Some of these synthesized derivatives, such as specific Schiff bases, have demonstrated inhibitory effects against fungal strains like Aspergillus niger and Candida albicans. nih.govmdpi.com However, without direct testing of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl-, it is not possible to extrapolate these findings to the specific compound of interest.

Table 1: Antifungal Activity of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- (Hypothetical Data)

Fungal Strain Minimum Inhibitory Concentration (MIC) Method
Data not available Data not available Data not available
Data not available Data not available Data not available

Note: This table is for illustrative purposes only. No specific data for 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- is currently available in the reviewed literature.

Cytotoxicity Profiling in Cell-Based Assays (Non-Clinical Context)

The cytotoxic potential of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- in non-clinical, cell-based assays has not been specifically reported in the available research. The broader family of pyridazinone derivatives has been a subject of interest in oncology research for their potential anti-proliferative effects against various cancer cell lines. nih.gov

Assessment of Cellular Viability and Proliferation

Direct assessment of the impact of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- on cellular viability and proliferation is not found in the current body of scientific literature. Typically, such studies would involve treating various cell lines with the compound and measuring outcomes such as the half-maximal inhibitory concentration (IC50) to quantify its potency in inhibiting cell growth. While derivatives of other pyridazinone compounds have been evaluated for their cytotoxic effects, this specific data for the compound is absent. nih.govmdpi.com

Table 2: Cytotoxic Activity of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- against Various Cell Lines (Hypothetical Data)

Cell Line IC50 (µM) Assay
Data not available Data not available Data not available
Data not available Data not available Data not available

Note: This table is for illustrative purposes only. No specific data for 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- is currently available in the reviewed literature.

Mechanistic Insights into Cytotoxic Effects

Given the lack of primary data on the cytotoxic effects of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl-, there are consequently no available mechanistic insights into how it might exert such effects. Mechanistic studies would typically follow initial findings of cytotoxicity and could involve investigations into cell cycle arrest, induction of apoptosis, or inhibition of specific cellular pathways. Without foundational cytotoxicity data, these subsequent mechanistic explorations have not been undertaken or reported for this specific compound.

Future Research Directions and Applications of 3 2h Pyridazinone, 6 4 Aminophenyl 5 Methyl

Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 3(2H)-pyridazinone, 6-(4-aminophenyl)-5-methyl- and its derivatives is undergoing a paradigm shift towards more efficient and environmentally benign methods. Traditional synthetic routes are being re-evaluated and replaced by "green chemistry" approaches that minimize waste, reduce energy consumption, and utilize less hazardous substances.

One promising strategy involves the use of alternative solvent systems. For instance, the modular synthesis of substituted pyridazin-3(2H)-ones has been successfully demonstrated in polyethylene (B3416737) glycol-400 (PEG-400), a recyclable and non-toxic solvent. researchgate.net This method not only offers an environmentally friendly alternative to volatile organic solvents but also simplifies product isolation, often eliminating the need for column chromatography. researchgate.net

Furthermore, solvent-free reaction conditions are gaining traction. Mechanochemical grinding, a technique that involves the use of mechanical force to induce chemical reactions, presents a highly efficient and neat procedure for the synthesis of various heterocyclic compounds and their intermediates. This approach reduces the reliance on solvents, leading to a significant decrease in chemical waste.

These green synthetic methodologies are pivotal for the sustainable production of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- and its derivatives on a larger scale, making them more accessible for further research and development.

Exploration of Novel Derivatization Strategies for Diverse Biological Probes

The inherent reactivity of the 3(2H)-pyridazinone, 6-(4-aminophenyl)-5-methyl- scaffold allows for a wide range of derivatization strategies, opening up possibilities for the creation of diverse biological probes. The primary amine group on the phenyl ring is a key functional handle for introducing various reporter groups, such as fluorophores, or for conjugation to other biomolecules.

Recent research has focused on developing pyridazinone-based fluorescent probes for biological imaging. By strategically modifying the pyridazinone core to enhance its electron-withdrawing properties and attaching targeting moieties, researchers have created small-molecule fluorescent probes with excellent properties for live cell and tissue imaging. bjmu.edu.cn For example, the reaction of tetrazine-functionalized pyridazinones with strained dienophiles can lead to the formation of fluorescent pyridazine (B1198779) dyes with a significant "turn-on" fluorescence response, making them suitable for bioorthogonal labeling applications. nih.gov

Moreover, derivatization of the pyridazinone ring system itself can lead to compounds with a wide array of biological activities. Studies have shown that modifications at different positions of the pyridazinone core can yield derivatives with potent antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.govnih.gov These findings underscore the potential of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- as a versatile starting material for the generation of libraries of bioactive compounds for high-throughput screening and the development of novel therapeutic leads.

Integration of Advanced Computational Approaches for Rational Design and Discovery

Advanced computational techniques are playing an increasingly important role in the rational design and discovery of novel drug candidates based on the 3(2H)-pyridazinone, 6-(4-aminophenyl)-5-methyl- scaffold. Molecular docking and density functional theory (DFT) calculations are powerful tools for predicting the binding affinity of pyridazinone derivatives to their biological targets and for understanding the structure-activity relationships (SAR).

Molecular docking studies have been successfully employed to investigate the binding modes of pyridazinone derivatives with various protein targets, including those involved in cancer, microbial infections, and inflammation. wjarr.comproquest.combenthamdirect.comresearchgate.net These in silico studies provide valuable insights that can guide the design of more potent and selective inhibitors. For example, by docking a series of designed pyridazinone derivatives into the active site of a target enzyme, researchers can identify key interactions and predict which modifications are likely to improve binding affinity.

DFT calculations are used to study the electronic properties of the pyridazinone scaffold and its derivatives, providing information about their chemical reactivity and kinetic stability. mdpi.com This information is crucial for understanding the mechanism of action of these compounds and for designing new derivatives with improved pharmacological properties. The integration of these computational approaches with synthetic chemistry allows for a more targeted and efficient drug discovery process, reducing the time and cost associated with traditional trial-and-error methods.

Development of Sophisticated Analytical Methods for Characterization and Quantification

The development of sophisticated analytical methods is crucial for the accurate characterization and quantification of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- and its derivatives, particularly for its enantiomers, which can exhibit different pharmacological activities. Chiral separation techniques are of paramount importance in this regard.

An efficient preparative method for the separation of the enantiomers of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone has been developed using both polar organic solvent chromatography and supercritical fluid chromatography (SFC). nih.gov This study highlights the use of polysaccharide-based chiral stationary phases to achieve excellent separation of the (R)- and (S)-enantiomers. nih.gov SFC, in particular, offers advantages such as faster analysis times and reduced solvent consumption, making it an attractive technique for chiral separations in the pharmaceutical industry. nih.govresearchgate.net

In addition to chromatographic techniques, other advanced analytical methods are being employed for the comprehensive characterization of pyridazinone derivatives. These include nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FT-IR) for structural elucidation, as well as mass spectrometry for molecular weight determination and fragmentation analysis. proquest.com The development of these sophisticated analytical methods ensures the quality and purity of the synthesized compounds, which is a critical requirement for their use in preclinical and clinical studies.

Role of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- as a Key Intermediate in Preclinical Compound Development

3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- serves as a vital building block in the synthesis of a wide range of preclinical compounds with diverse therapeutic potential. Its most well-known application is as a key intermediate in the synthesis of Levosimendan, a calcium sensitizer (B1316253) used in the treatment of heart failure. nih.govresearchgate.net However, the utility of this scaffold extends far beyond this single application.

The pyridazinone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. This has led to the development of numerous pyridazinone-based derivatives with potential applications in various therapeutic areas. For instance, derivatives of this compound have been investigated for their anti-inflammatory, analgesic, anticancer, and antimicrobial activities. nih.govresearchgate.netchemimpex.com

The versatility of the 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone structure allows for modifications that can fine-tune its pharmacological properties. Researchers are actively exploring new derivatives by introducing different substituents on the phenyl ring and the pyridazinone nucleus to develop novel drug candidates with improved efficacy and safety profiles. This ongoing research solidifies the role of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- as a cornerstone for the development of the next generation of therapeutic agents.

Opportunities for Collaborative Research across Disciplines (e.g., Organic Chemistry, Biochemistry, Computational Chemistry)

The multifaceted nature of research surrounding 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- provides fertile ground for collaborative efforts across various scientific disciplines. The synthesis of novel derivatives and the development of sustainable synthetic methodologies are primarily the domain of organic chemists . Their expertise is crucial for creating new molecular entities and for optimizing reaction conditions to improve yields and reduce environmental impact.

Biochemists and pharmacologists play a vital role in evaluating the biological activity of these newly synthesized compounds. They conduct in vitro and in vivo studies to determine the efficacy and mechanism of action of the pyridazinone derivatives, providing essential feedback to the synthetic chemists.

Computational chemists contribute significantly to the rational design of new compounds through molecular modeling and simulation studies. nih.gov By predicting the binding modes and affinities of potential drug candidates, they help to prioritize synthetic targets and accelerate the drug discovery process.

The successful development of novel therapeutic agents and biological probes based on the 3(2H)-pyridazinone, 6-(4-aminophenyl)-5-methyl- scaffold is a testament to the power of such interdisciplinary collaborations. The synergy between these different fields of expertise is essential for translating fundamental chemical research into tangible applications that can benefit human health.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using substituted hydrazines and diketones. For example, 4,5-dihydropyridazinones can be prepared by reacting α,β-unsaturated ketones with hydrazine derivatives under reflux in ethanol. Optimization involves adjusting stoichiometry, temperature (60–80°C), and catalysts (e.g., ZnCl₂) to improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using NMR and HPLC are critical .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of pyridazinone derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent patterns, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy detects functional groups (e.g., C=O at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity. For diastereomers, chiral columns or X-ray crystallography resolve stereochemistry .

Q. What in vitro biological assays are typically employed to evaluate the cardio-active potential of dihydropyridazinone derivatives?

  • Methodological Answer : Positive inotropic activity is assessed using isolated guinea pig atria to measure force of contraction. Calcium channel modulation can be studied via patch-clamp assays. Enzyme-linked immunosorbent assays (ELISA) evaluate inhibition of phosphodiesterase-III (PDE-III), a target for heart failure therapeutics. Dose-response curves (IC₅₀ values) and selectivity ratios against off-target enzymes (e.g., PDE-IV) are calculated .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this pyridazinone to enhance selectivity for cardiovascular targets?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position of the phenyl ring to improve PDE-III affinity. Methyl substitution at the 5-position enhances metabolic stability. Computational docking (e.g., AutoDock Vina) predicts binding to PDE-III’s catalytic domain. In vivo pharmacokinetic studies (rodent models) assess bioavailability and half-life .

Q. What crystallographic techniques provide insights into the molecular interactions and stability of pyridazinone derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond lengths and angles, revealing conjugation effects in the pyridazinone core. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds). Thermal gravimetric analysis (TGA) evaluates decomposition thresholds, correlating crystallinity with stability .

Q. How do computational modeling approaches complement experimental data in predicting binding affinity to enzyme targets?

  • Methodological Answer : Molecular dynamics simulations (AMBER/CHARMM force fields) model ligand-enzyme complexes over 100-ns trajectories. Free-energy perturbation (FEP) calculations estimate binding energy differences (±0.5 kcal/mol accuracy). Density Functional Theory (DFT) optimizes ligand geometries for docking studies. Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. What strategies exist for improving the metabolic stability of 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone derivatives?

  • Methodological Answer : Replace metabolically labile groups (e.g., primary amines) with tert-butyl carbamates or acetylated prodrugs. Fluorination at aromatic positions reduces oxidative degradation. Microsomal stability assays (human liver microsomes) identify vulnerable sites. Deuterium incorporation at α-positions slows CYP450-mediated metabolism .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyridazinones?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use isogenic cell lines to minimize variability. Meta-analyses of published IC₅₀ values can identify outliers. Cross-validate findings with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.